Namoxyrate

Description

Properties

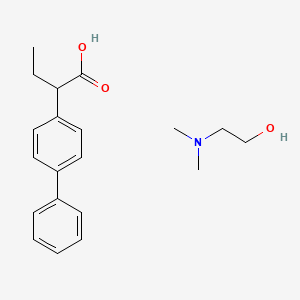

IUPAC Name |

2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBSRMFCPAKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924494 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-71-5 | |

| Record name | Namoxyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMOXYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Namoxyrate: An Analysis of Available Data

Introduction

Namoxyrate, the 2-dimethylaminoethanol salt of 2-(4-biphenylyl)butyric acid, is classified as a non-narcotic analgesic and a nonsteroidal anti-inflammatory drug (NSAID). Its pharmacologically active component is Xenbucin. Despite its classification, a comprehensive, in-depth technical guide on its specific mechanism of action is challenging to construct due to the limited availability of detailed, modern pharmacological studies in the public domain. This document synthesizes the available information and outlines the generally accepted mechanism for the drug class to which Namoxyrate belongs, while highlighting the absence of specific quantitative and experimental data for the compound itself.

General Mechanism of Action: Cyclooxygenase (COX) Inhibition

As an NSAID, the principal mechanism of action of Namoxyrate's active moiety, Xenbucin, is presumed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in many tissues and is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3]

-

COX-2: This isoform is typically induced by inflammatory stimuli, and its activity leads to the production of prostaglandins that mediate inflammation and pain.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.

Postulated Signaling Pathway for Namoxyrate (as an NSAID)

The presumed pathway of action for Namoxyrate involves the interruption of the prostaglandin synthesis cascade. This can be visualized as follows:

Quantitative Data and Experimental Protocols: A Notable Gap in Literature

A thorough search of scientific databases and literature reveals a significant lack of specific quantitative data regarding Namoxyrate or Xenbucin's interaction with COX enzymes. Key metrics essential for a detailed technical understanding, such as:

-

IC50 values: The concentration of the drug required to inhibit 50% of COX-1 and COX-2 activity.

-

Ki values: The inhibition constant, indicating the binding affinity of the drug to the enzymes.

-

Selectivity ratio (COX-2/COX-1): A quantitative measure of the drug's preference for inhibiting COX-2 over COX-1.

are not publicly available.

Similarly, detailed experimental protocols from studies specifically investigating the mechanism of action of Namoxyrate or Xenbucin could not be located. For context, a typical experimental workflow to determine COX inhibition is outlined below.

General Experimental Workflow for Determining COX Inhibition

This generalized protocol illustrates the type of study that would be necessary to generate the missing data for Namoxyrate.

Conclusion

Namoxyrate, through its active moiety Xenbucin, is categorized as an NSAID, and its mechanism of action is understood to be the inhibition of cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. However, the scientific literature available in the public domain lacks specific details on its inhibitory profile against COX-1 and COX-2. Without quantitative data and dedicated experimental protocols, a more in-depth technical guide on the core mechanism of action of Namoxyrate cannot be provided. Further research would be required to elucidate the precise pharmacological characteristics of this compound.

References

An In-Depth Technical Guide to Namoxyrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Namoxyrate, the 2-(dimethylamino)ethanol salt of 2-(4-biphenylyl)butyric acid (Xenbucin), is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis and for assays relevant to its analgesic and anti-inflammatory activities are presented. Furthermore, its mechanism of action is discussed in the context of cyclooxygenase (COX) inhibition, a hallmark of NSAIDs.

Chemical Structure and Identification

Namoxyrate is a salt formed by the ionic association of the acidic compound Xenbucin and the basic compound 2-(dimethylamino)ethanol.

-

IUPAC Name : 2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid[1]

-

Synonyms : Namol xenyrate, Namoxyratum, W 1760A[1]

-

CAS Number : 1234-71-5[1]

-

Molecular Formula : C₂₀H₂₇NO₃[1]

-

Molecular Weight : 329.4 g/mol [1]

The structure of Namoxyrate consists of two components:

-

Xenbucin (Active Moiety) : 2-(4-biphenylyl)butyric acid, which is responsible for the pharmacological activity.

-

2-(Dimethylamino)ethanol : A tertiary amine that forms a salt with the carboxylic acid group of Xenbucin.

Physicochemical Properties

The physicochemical properties of Namoxyrate are largely determined by its active moiety, Xenbucin.

Table 1: Physicochemical Properties of Xenbucin

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.30 g/mol | |

| Melting Point | 124 °C | |

| XLogP3 | 3.9 | |

| Solubility | Soluble in ethanol, methanol, acetone; practically insoluble in water. | |

| Stereochemistry | Racemic |

Synthesis and Formulation

The synthesis of Namoxyrate involves a two-step process: the synthesis of its active component, Xenbucin, followed by a salt formation reaction with 2-(dimethylamino)ethanol.

Synthesis of Xenbucin (2-(4-biphenylyl)butyric acid)

A common method for the synthesis of the biaryl structure of Xenbucin is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Xenbucin via Suzuki-Miyaura Coupling

-

Preparation of Starting Materials : The synthesis begins with the preparation of an appropriate aryl halide and a boronic acid.

-

Suzuki-Miyaura Coupling : The aryl halide is reacted with the boronic acid in the presence of a palladium catalyst (e.g., Pd/C) in water, using sodium tetraphenylborate as a phenylation reagent to form the biphenyl core.

-

Functional Group Transformation : The resulting biphenyl intermediate is then converted to Xenbucin through appropriate functional group manipulations.

Salt Formation of Namoxyrate

Experimental Protocol: Namoxyrate Salt Formation

-

Dissolution : Dissolve equimolar amounts of Xenbucin and 2-(dimethylamino)ethanol in a suitable solvent, such as ethanol.

-

Reaction : Stir the solution at room temperature to allow for the acid-base reaction and salt formation to occur.

-

Isolation : The resulting Namoxyrate salt can be isolated by evaporation of the solvent or by precipitation through the addition of a non-solvent.

-

Purification : The product can be further purified by recrystallization.

Pharmacodynamics and Mechanism of Action

Namoxyrate is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Cyclooxygenase (COX) Inhibition

There are two main isoforms of the COX enzyme:

-

COX-1 : A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The analgesic and anti-inflammatory effects of Namoxyrate are attributed to the inhibition of COX-2 by its active moiety, Xenbucin. Inhibition of COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation. The selectivity of Xenbucin for COX-1 versus COX-2 has not been extensively reported in the available literature.

Diagram: Simplified Prostaglandin Synthesis Pathway and NSAID Inhibition

Caption: Mechanism of Namoxyrate action via COX inhibition.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for Namoxyrate and Xenbucin are not extensively available in the public domain. General pharmacokinetic properties of NSAIDs can be inferred, but specific studies on Namoxyrate are lacking.

Experimental Protocols for Pharmacological Evaluation

The analgesic and anti-inflammatory properties of Namoxyrate can be evaluated using standard in vivo models.

Acetic Acid-Induced Writhing Test for Analgesia

This model assesses peripheral analgesic activity.

Protocol:

-

Animal Model : Swiss albino mice.

-

Acclimatization : Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping : Animals are divided into control, standard (e.g., aspirin), and test groups (different doses of Namoxyrate).

-

Drug Administration : The test compound or vehicle is administered orally (p.o.).

-

Induction of Writhing : After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).

-

Observation : The number of writhes (abdominal constrictions) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis : The percentage inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a widely used model for evaluating acute inflammation.

Protocol:

-

Animal Model : Wistar rats.

-

Acclimatization and Grouping : Similar to the writhing test.

-

Drug Administration : The test compound or vehicle is administered orally.

-

Induction of Edema : After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume : Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis : The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to the control group.

Diagram: Experimental Workflow for Anti-inflammatory Assay

References

The Faint Footprints of Namoxyrate (W 1760A): An Echo from 1967

For researchers, scientists, and drug development professionals, the trail of the analgesic compound Namoxyrate, also known as W 1760A, has grown cold. Despite its initial investigation, publicly accessible, in-depth research on this compound is exceptionally scarce, primarily pointing to a single study from over half a century ago. This guide serves to consolidate the limited available information and highlight the significant gaps in our understanding of this molecule.

Namoxyrate is chemically identified as the 2-(dimethylamino)ethanol salt of 2-(4-biphenylyl)butyric acid. Its fundamental chemical and physical properties are cataloged in various chemical databases.

| Property | Value |

| IUPAC Name | 2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid |

| Molecular Formula | C₂₀H₂₇NO₃ |

| CAS Number | 1234-71-5 |

A Singular Study in Analgesia

The core of Namoxyrate's research history appears to be a solitary paper published in 1967.

While the full text of this pivotal study is not widely available in digital archives, the Medical Subject Headings (MeSH) terms associated with the publication provide clues into its contents.[1] The study was a pharmacological investigation into the analgesic properties of Namoxyrate.

Inferred Experimental Details:

-

Subjects: The research was conducted on rats and mice.[1]

-

Comparative Analysis: Namoxyrate's effects were likely compared against a panel of known analgesics, including morphine, codeine, dextropropoxyphene, meperidine, aspirin, and phenylbutazone.[1]

-

Investigated Actions: The study likely assessed the compound's ability to counteract chemically induced seizures and its interaction with bradykinin, a peptide involved in pain signaling.[1]

Unfortunately, without the original paper, no quantitative data on efficacy, such as ED₅₀ values, or detailed experimental protocols can be provided. The specific methodologies for the analgesic assays (e.g., hot plate, tail-flick, writhing tests) remain unknown.

The Missing Pieces: Signaling Pathways and Modern Research

Crucially, there is no accessible information regarding the mechanism of action of Namoxyrate, including any potential signaling pathways it might modulate. The 1967 study predates many modern molecular biology techniques that would be used today to elucidate a compound's interaction with cellular targets.

Subsequent mentions of Namoxyrate in the scientific literature are sparse and typically occur within broader chemical patent documents or lists of organic compounds, without offering any new research data. There is no evidence of follow-up studies, clinical trials, or any progression of Namoxyrate through the drug development pipeline.

Logical Relationship of Available Information

The following diagram illustrates the very limited web of information available for Namoxyrate.

References

Namoxyrate: An Examination of its Analgesic Properties

Disclaimer: Information regarding Namoxyrate is sparse and largely originates from dated sources. The following guide synthesizes the limited publicly available data. Consequently, a comprehensive analysis of its quantitative analgesic efficacy, detailed experimental protocols, and specific signaling pathways, as requested, cannot be fully provided.

Namoxyrate, also known by its developmental code W 1760A, is the 2-(dimethylamino)ethanol salt of 2-(4-biphenylyl)butyric acid.[1] It is classified as a non-narcotic analgesic and a nonsteroidal anti-inflammatory drug (NSAID). The active moiety of Namoxyrate is Xenbucin, which is the free acid form of the compound.

Preclinical Analgesic Activity

The primary evidence for Namoxyrate's analgesic properties stems from a 1967 study titled "Analgesic acitivity of namoxyrate (2-[4-biphenylyl] butyric acid 2-dimethylaminoethanol salt)". While the full text and abstract of this study are not widely available, the publication's indexing terms indicate that the analgesic activity of Namoxyrate was evaluated in animal models, specifically mice and rats. The study compared its effects to those of other known analgesics, including morphine, codeine, meperidine, dextropropoxyphene, aspirin, and phenylbutazone. The inclusion of these comparators suggests that Namoxyrate was assessed for both centrally and peripherally mediated analgesic effects.

Unfortunately, without access to the full study, no quantitative data on its potency (e.g., ED50), efficacy, or duration of action can be presented.

Mechanism of Action

While direct studies on the specific mechanism of action for Namoxyrate are not available in the public domain, its classification as an NSAID provides a strong indication of its likely primary mechanism. NSAIDs typically exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of pain and inflammation.

The presumed mechanism of action for Namoxyrate is visualized in the signaling pathway diagram below.

Caption: Presumed mechanism of action for Namoxyrate as an NSAID.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Namoxyrate are not available in the reviewed literature. However, based on the MeSH terms associated with the 1967 study, it can be inferred that standard analgesic assays of that era were employed. These likely included models of chemically induced pain.

A general workflow for such preclinical analgesic testing is outlined in the diagram below.

References

Namoxyrate: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of Namoxyrate is limited, with most of the specific research dating back to the 1960s. This guide synthesizes the available data and provides a general overview based on its classification as a nonsteroidal anti-inflammatory drug (NSAID).

Introduction

Namoxyrate, the 2-(dimethylamino)ethanol salt of Xenbucin (2-(4-biphenylyl)butyric acid), is classified as a non-narcotic analgesic and a nonsteroidal anti-inflammatory drug (NSAID). Its therapeutic effects are presumed to be mediated through the inhibition of prostaglandin synthesis. This document provides a technical summary of the known pharmacokinetic and pharmacodynamic properties of Namoxyrate, drawing from early studies and the broader understanding of the NSAID class of drugs.

Pharmacokinetics

| Parameter | Description | Species | Findings |

| Absorption | The process by which the drug enters the systemic circulation. | Rat | Investigated via intestinal absorption studies. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Rat | Tissues examined included adipose tissue, brain, kidney, liver, lung, muscles, myocardium, and spleen. Protein binding was also assessed. |

| Metabolism | The chemical alteration of a drug by the body. | Rat | Investigated as "biotransformation." The liver was identified as a key site of metabolism. |

| Excretion | The removal of the drug and its metabolites from the body. | Rat | Primarily studied through the analysis of urine. |

Experimental Protocol: Metabolism of Namoxyrate in the Rat (Based on MeSH terms from DiCarlo et al., 1967)

The following table outlines the probable experimental methodologies used in the pivotal 1967 study on Namoxyrate metabolism in rats, as inferred from the associated Medical Subject Headings (MeSH).

| Experimental Aspect | Probable Methodology |

| Animal Model | Female rats were used as the test subjects. |

| Drug Administration | The route of administration was likely oral to assess intestinal absorption. |

| Sample Collection | Blood, urine, and various tissues (adipose, brain, digestive system, kidney, liver, lung, muscles, myocardium, spleen) were collected for analysis. |

| Analytical Techniques | Gas chromatography and thin-layer chromatography were employed to separate and identify Namoxyrate and its metabolites. Carbon-14 isotope labeling was likely used to trace the drug's fate. |

| Parameters Measured | The study likely quantified the concentration of Namoxyrate and its metabolites in blood, urine, and various tissues over time to understand its absorption, distribution, metabolism, and excretion. Protein binding was also likely assessed. |

Proposed Metabolic Pathway of Namoxyrate

Caption: Proposed metabolic pathway for Namoxyrate.

Pharmacodynamics

Mechanism of Action: Cyclooxygenase Inhibition

As an NSAID, the primary mechanism of action of Namoxyrate's active moiety, Xenbucin, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1]

By inhibiting COX enzymes, Xenbucin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The relative selectivity of Xenbucin for COX-1 versus COX-2 is not documented in the available literature.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Caption: Inhibition of prostaglandin synthesis by Xenbucin.

Conclusion

Namoxyrate is an NSAID with analgesic properties. While its precise pharmacokinetic profile in humans remains to be fully elucidated, early animal studies provide a foundational understanding of its metabolism. The pharmacodynamic mechanism is consistent with other NSAIDs, involving the inhibition of COX-1 and COX-2 enzymes. Further research would be necessary to establish detailed quantitative pharmacokinetic parameters, the COX selectivity profile, and the full clinical efficacy and safety of Namoxyrate.

References

- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Studies on Namoxyrate Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namoxyrate, the 2-dimethylaminoethanol salt of 2-(4-biphenylyl)butyric acid, is a compound with analgesic properties. While direct binding studies on Namoxyrate are not extensively available in public literature, its pharmacological activity is attributed to its active moiety, 2-(4-biphenylyl)butyric acid. This technical guide consolidates the theoretical understanding of Namoxyrate's binding mechanism, focusing on the inhibitory action of its active component on cyclooxygenase (COX) enzymes. This mechanism is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for the active form of Namoxyrate, 2-(4-biphenylyl)butyric acid, is believed to be the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. By inhibiting these enzymes, 2-(4-biphenylyl)butyric acid effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Quantitative Data on COX Inhibition by 2-(4-biphenylyl)butyric Acid Analogs

| Compound (Fenbufen Analog) | % Inhibition of COX-1 (at 22 µM) | % Inhibition of COX-2 (at 22 µM) |

| p-fluoro fenbufen | Low | High |

| p-hydroxy fenbufen | Low | High (comparable to celecoxib) |

| p-amino fenbufen | Near-background | High |

| Disubstituted analog (electron-withdrawing and -donating groups) | Low | High |

| Disubstituted analog (two electron-withdrawing groups) | Low | Moderate |

| Disubstituted analog (two electron-donating groups) | Moderate | High |

Note: The data presented are for analogs of 2-(4-biphenylyl)butyric acid and are intended to be representative of its potential COX inhibitory activity. The original study should be consulted for specific compound structures and detailed results.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (e.g., 2-(4-biphenylyl)butyric acid)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a fluorometric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the reaction buffer.

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2). b. Add the test compound or reference inhibitor at various concentrations to the wells. For control wells (100% activity), add the solvent vehicle. c. Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the substrate, arachidonic acid. e. Immediately add the detection reagent.

-

Measurement:

-

Colorimetric Assay: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the COX activity.

-

Fluorometric Assay: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis: a. Calculate the initial reaction rates from the linear portion of the kinetic curves. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Prostaglandin E2 (PGE2) Synthesis Inhibition Assay in Intact Cells

This assay measures the ability of a compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of COX inhibition.

Materials:

-

Cell line capable of producing prostaglandins (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics)

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Test compound

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture the cells in appropriate medium until they reach a suitable confluency.

-

Cell Seeding: Seed the cells into 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control. Pre-incubate for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce the expression of COX-2 and the production of prostaglandins.

-

Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for PGE2 synthesis and release into the supernatant.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of inhibition of PGE2 synthesis for each concentration of the test compound relative to the stimulated vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Caption: Cyclooxygenase signaling pathway and the inhibitory action of Namoxyrate's active moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Enigmatic Profile of Namoxyrate: A Review of Limited Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Namoxyrate, the 2-dimethylaminoethanol salt of 2-(4-biphenylyl)butyric acid, also known as Xenbucin, is a compound that has been investigated for its analgesic properties. However, a comprehensive understanding of its in vitro and in vivo effects is hampered by the limited availability of contemporary research. The bulk of the primary data originates from studies conducted several decades ago, with a notable absence of recent, in-depth investigations into its mechanism of action and broader pharmacological profile. This guide synthesizes the sparse information available in the public domain, highlighting the significant gaps in our current knowledge.

Chemical and Pharmacological Classification

Namoxyrate is structurally a salt, with its active moiety being Xenbucin (2-(4-biphenylyl)butyric acid)[1][2]. Xenbucin is classified as a nonsteroidal anti-inflammatory drug (NSAID)[3]. Its chemical structure features a biphenyl group attached to a butyric acid backbone[4]. This structural motif is common to several compounds with anti-inflammatory and analgesic activities[5].

In Vivo Effects: Analgesic Activity

The primary documented in vivo effect of Namoxyrate is its analgesic activity, as described in a 1967 study by Emele and Shanaman. While the full quantitative data and detailed experimental protocols from this study are not readily accessible in contemporary databases, the publication's abstract and indexing terms indicate that the analgesic effects were evaluated in animal models, specifically mice and rats. The study compared the analgesic potency of Namoxyrate to other analgesics of the time, including aspirin, codeine, morphine, and meperidine. The experiments involved inducing pain through chemical means (bradykinin) and assessing seizure activity.

Unfortunately, without access to the original publication's data, a quantitative summary of Namoxyrate's analgesic efficacy (e.g., ED50 values, onset and duration of action) cannot be provided.

In Vitro Effects: An Unexplored Frontier

Detailed in vitro studies on Namoxyrate or Xenbucin are conspicuously absent from the available literature. As an NSAID, it is hypothesized that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation. However, specific data on its COX-1/COX-2 selectivity, inhibitory concentrations (IC50), or effects on other cellular pathways are not documented in the accessible search results.

Experimental Protocols: A Methodological Void

The core requirement for detailed experimental protocols for key experiments cannot be fulfilled due to the lack of accessible primary literature. A generalized workflow for assessing analgesic properties in the 1960s can be inferred, but specific parameters for Namoxyrate studies are unknown.

A hypothetical experimental workflow for assessing the analgesic effect of a compound like Namoxyrate during that era might have involved the following steps:

Caption: Hypothetical workflow for in vivo analgesic testing.

Signaling Pathways: A Presumed Mechanism

Given Xenbucin's classification as an NSAID, its mechanism of action is presumed to involve the arachidonic acid signaling pathway. NSAIDs typically inhibit the COX enzymes, which convert arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Caption: Presumed mechanism of action for Namoxyrate via COX inhibition.

Future Directions and Unanswered Questions

The existing data on Namoxyrate is insufficient to meet the demands of modern drug development. To provide a comprehensive technical guide, further research would be imperative. Key areas for future investigation would include:

-

In Vitro Profiling: Determination of IC50 values for COX-1 and COX-2 to understand its selectivity and potential for gastrointestinal side effects.

-

Pharmacokinetic Studies: Elucidation of the absorption, distribution, metabolism, and excretion (ADME) properties of Namoxyrate and Xenbucin.

-

Mechanism of Action Studies: Confirmation of COX inhibition and investigation into other potential molecular targets.

-

In Vivo Efficacy Studies: Modern, well-controlled preclinical studies to quantify its analgesic and anti-inflammatory effects in various models of pain and inflammation.

-

Toxicology Studies: Comprehensive safety and toxicology assessments.

References

- 1. scilit.com [scilit.com]

- 2. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Xenbucin | C16H16O2 | CID 13737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Namoxyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Namoxyrate is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. It is the 2-(dimethylamino)ethanol salt of 2-(4-biphenylyl)butyric acid, also known as Xenbucin.[1][2] This document provides detailed protocols for the synthesis of Namoxyrate, starting from the synthesis of its active pharmaceutical ingredient, Xenbucin, followed by the salt formation and purification procedures. Additionally, it includes information on the mechanism of action of Namoxyrate as a cyclooxygenase (COX) inhibitor.

Part 1: Synthesis of 2-(4-biphenylyl)butyric acid (Xenbucin)

The synthesis of Xenbucin can be achieved via multiple routes. Presented here is a summary of a synthetic pathway described by Kuuloja et al., which involves a Suzuki coupling reaction to form the key biphenyl structure.[3][4][5]

Experimental Protocol: Synthesis of Xenbucin

This protocol is based on the synthetic route B outlined by Kuuloja et al., which demonstrated a higher overall yield.

Step 1: Esterification of 4-bromophenylacetic acid

-

To a solution of 4-bromophenylacetic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the ethyl 4-bromophenylacetate.

Step 2: Alkylation of ethyl 4-bromophenylacetate

-

To a solution of ethyl 4-bromophenylacetate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C.

-

Stir the mixture for 30 minutes, then add ethyl iodide and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours and monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. Purify the crude product by silica gel chromatography to yield ethyl 2-(4-bromophenyl)butanoate.

Step 3: Hydrolysis of ethyl 2-(4-bromophenyl)butanoate

-

Dissolve the ethyl 2-(4-bromophenyl)butanoate in a mixture of methanol and tetrahydrofuran (THF).

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the organic solvents under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with 3 M hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-(4-bromophenyl)butanoic acid.

Step 4: Suzuki Coupling to form Xenbucin

-

In a reaction vessel, combine 2-(4-bromophenyl)butanoic acid, sodium tetraphenylborate, and sodium carbonate in water.

-

Add 0.5 mol% of 5% Palladium on carbon (Pd/C) as the catalyst.

-

Reflux the mixture in air for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Acidify the filtrate with 3 M HCl to precipitate the crude Xenbucin.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization to obtain pure 2-(4-biphenylyl)butyric acid (Xenbucin).

Data Presentation: Xenbucin Synthesis

| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data (from literature) |

| 1. Esterification | Ethyl 4-bromophenylacetate | ~93 | N/A (Oil) | ¹H NMR and ¹³C NMR consistent with structure. |

| 2. Alkylation | Ethyl 2-(4-bromophenyl)butanoate | ~80 | N/A (Oil) | ¹H NMR (CDCl₃): δ 7.41 (dd, Ar, 2H), 7.20 (dd, Ar, 2H), 4.16–4.06 (m, OCH₂, 2H), 3.40 (t, CH, 1H), 2.05 (m, CH₂, 1H), 1.76 (m, CH₂, 1H), 1.19 (t, CH₃, 3H), 0.90 (t, CH₃, 3H). ¹³C NMR (CDCl₃): δ 173.8, 138.4, 131.7, 129.8, 121.2, 61.0, 53.1, 26.9, 14.3, 12.8. |

| 3. Hydrolysis | 2-(4-bromophenyl)butanoic acid | High | N/A | Characterized in the subsequent step. |

| 4. Suzuki Coupling | 2-(4-biphenylyl)butyric acid (Xenbucin) | ~85 | 114–116 | ¹H NMR (DMSO-d₆): δ 7.66–7.59 (m, Ar, 4H), 7.47–7.32 (m, Ar, 5H), 3.52 (t, CH, 1H), 1.98 (m, CH₂, 1H), 1.69 (m, CH₂, 1H), 0.85 (t, CH₃, 3H). ¹³C NMR consistent with structure. |

| Overall Yield of Route B | Xenbucin | ~59 |

Part 2: Synthesis and Purification of Namoxyrate

The final step in the synthesis of Namoxyrate is the acid-base reaction between Xenbucin and 2-(dimethylamino)ethanol.

Experimental Protocol: Namoxyrate Synthesis (Salt Formation)

-

Dissolve the purified Xenbucin in a suitable solvent such as ethanol or acetone.

-

In a separate flask, dissolve an equimolar amount of 2-(dimethylamino)ethanol in the same solvent.

-

Slowly add the 2-(dimethylamino)ethanol solution to the Xenbucin solution with stirring at room temperature.

-

Stir the mixture for 1-2 hours.

-

The Namoxyrate salt may precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar solvent (antisolvent) can be added to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent or the antisolvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain crude Namoxyrate.

Purification Protocol: Recrystallization of Namoxyrate

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: Screen for a suitable solvent or solvent system. An ideal solvent should dissolve Namoxyrate poorly at room temperature but have high solubility at an elevated temperature. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.

-

Dissolution: In a flask, add the crude Namoxyrate and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Namoxyrate has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

The method would need to be validated for linearity, accuracy, precision, and sensitivity.

Part 3: Mechanism of Action

Namoxyrate, as an NSAID, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Namoxyrate reduces the production of prostaglandins, thereby alleviating these symptoms.

Caption: Mechanism of action of Namoxyrate via inhibition of COX-1 and COX-2.

Experimental Workflow: Synthesis and Purification of Namoxyrate

The overall process for producing pure Namoxyrate involves a multi-step synthesis of the parent acid, Xenbucin, followed by salt formation and purification.

Caption: Workflow for the synthesis and purification of Namoxyrate.

References

Application Notes and Protocols for Namoxyrate in Cell Culture Experiments

A comprehensive review of scientific literature and chemical databases reveals a critical distinction concerning the compound "Namoxyrate." The initial search for information related to its use in cell culture experiments predominantly yielded results for "Sodium Butyrate." However, it is imperative to clarify that Namoxyrate and Sodium Butyrate are chemically distinct compounds.

Namoxyrate is identified as a salt of 2-(4-phenylphenyl)butanoic acid (also known as Xenbucin) and 2-(dimethylamino)ethanol. In contrast, Sodium Butyrate is the sodium salt of butyric acid, a well-studied short-chain fatty acid and histone deacetylase inhibitor.

Subsequent and more targeted searches for the use of Namoxyrate or its active component, Xenbucin, in cell culture experiments have not yielded any specific protocols, quantitative data, or defined signaling pathways in the public domain. The available information on Namoxyrate is primarily related to its chemical structure and its application as an analgesic.

Therefore, due to the lack of available scientific data on the use of Namoxyrate in cell culture, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested.

For researchers interested in the effects of short-chain fatty acids on cell cultures, extensive information is available for Sodium Butyrate . The following sections provide a summary of the typical applications and protocols for Sodium Butyrate as a reference, with the strong caveat that this information does not apply to Namoxyrate .

Reference Information: Sodium Butyrate in Cell Culture (Not Applicable to Namoxyrate)

Application Notes

Sodium Butyrate is a widely used compound in cell culture experiments to induce a variety of cellular effects, primarily through its action as a histone deacetylase (HDAC) inhibitor. This leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.

Key applications in cell culture include:

-

Induction of Apoptosis: Sodium Butyrate can trigger programmed cell death in various cancer cell lines by upregulating pro-apoptotic proteins (e.g., Bax, Casp3) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

-

Cell Cycle Arrest: It can cause cell cycle arrest, often in the G1 or G2/M phase, by modulating the expression of cell cycle regulatory proteins such as p21 and p53.

-

Induction of Differentiation: Sodium Butyrate can induce differentiation in several cell types, including embryonic stem cells and various cancer cell lines.

-

Inhibition of Cell Proliferation: By inducing apoptosis and cell cycle arrest, Sodium Butyrate effectively inhibits the proliferation of cancer cells.[1]

-

Modulation of Signaling Pathways: It has been shown to affect multiple signaling pathways, including those involved in apoptosis, cell survival, and inflammation.

Quantitative Data Summary

The effective concentration of Sodium Butyrate can vary significantly depending on the cell line and the desired biological effect. The following table summarizes typical concentration ranges and incubation times reported in the literature.

| Cell Line Example | Application | Effective Concentration Range | Incubation Time | Observed Effects |

| HCT-116 (Colon Cancer) | Inhibition of Proliferation | 1-20 mM | 24 - 48 hours | Dose-dependent decrease in cell viability and proliferation; induction of apoptosis. |

| Various Cervix Tumor Cells | Inhibition of Proliferation | 0.005-0.5 mM | 5 - 15 days | Decreased cell proliferation without significant cell death at lower concentrations.[1] |

| Breast Cancer Cell Lines (MCF7, T47D, MDA-MB231, BT20) | Inhibition of Growth | 2.5 mM | 3 days | 85-90% growth inhibition; G2/M phase block; apoptosis in estrogen-receptor positive lines. |

| MDA-MB-231 (Breast Cancer) | Growth Inhibition | IC50 of 7.08 mM | 48 hours | Synergistic effects observed when combined with other anti-cancer agents. |

| HT29 and SW480 (Colorectal Cancer) | Growth Inhibition, Apoptosis | Not specified, but used in assays | Not specified | Inhibits cell proliferation and migration, promotes apoptosis. |

Experimental Protocols

The following are generalized protocols for common assays used to study the effects of Sodium Butyrate in cell culture. Researchers must optimize these protocols for their specific cell lines and experimental conditions.

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Sodium Butyrate on cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of Sodium Butyrate (e.g., 0, 1, 5, 10, 20 mM). Include a vehicle control (medium without Sodium Butyrate).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Sodium Butyrate for the chosen duration.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathway Diagrams (Illustrative for Sodium Butyrate)

The following diagrams illustrate signaling pathways commonly affected by Sodium Butyrate.

Caption: Sodium Butyrate induced apoptosis pathway.

Caption: Workflow for a cell viability (MTT) assay.

References

Application Notes and Protocols for the Evaluation of Novel Analgesic Compounds in Animal Models of Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of pain and the development of novel analgesics are critical areas of research aimed at addressing the significant unmet medical need for effective and safe pain management. Animal models are indispensable tools in the preclinical evaluation of new therapeutic agents, allowing for the investigation of efficacy, mechanism of action, and potential side effects. These models are designed to mimic various clinical pain states, including inflammatory, neuropathic, and postoperative pain. This document provides a comprehensive overview and detailed protocols for utilizing animal models to assess the analgesic potential of novel compounds.

Overview of Common Animal Models of Pain

Preclinical pain research utilizes a variety of animal models to represent different types of pain seen in humans. The choice of model is critical and depends on the therapeutic indication of the compound being tested.

-

Inflammatory Pain Models: These models are induced by injecting an irritant into the paw, joint, or other tissues, leading to inflammation and pain hypersensitivity. Common irritants include Complete Freund's Adjuvant (CFA) and carrageenan. These models are useful for studying conditions like arthritis and tissue injury.[1][2]

-

Neuropathic Pain Models: These models are created by surgically injuring a peripheral nerve, which mimics the chronic pain conditions that arise from nerve damage in humans, such as diabetic neuropathy or sciatica. Common models include Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI).[1][3][4]

-

Postoperative Pain Models: These models simulate the pain experienced after surgery by making a surgical incision, typically on the plantar surface of the hind paw. They are essential for evaluating analgesics intended for post-surgical pain management.

-

Acute Pain Models: These models, such as the hot plate and tail-flick tests, are used to assess the response to brief, noxious stimuli. They are often used for initial screening of analgesic compounds.

Preclinical Evaluation of a Novel Analgesic Compound

The preclinical evaluation of a new analgesic involves a systematic approach to determine its efficacy, potency, and mechanism of action.

2.1. Efficacy and Potency Assessment

The analgesic efficacy of a novel compound is typically assessed by its ability to reverse pain-related behaviors in animal models. Dose-response studies are conducted to determine the potency of the compound, often by calculating the ED50 (the dose that produces 50% of the maximal effect).

Table 1: Efficacy of Standard Analgesics in Animal Models of Pain

| Analgesic Class | Examples | Common Animal Models | Typical Efficacy |

| Opioids | Morphine, Buprenorphine | Acute, Postoperative, Neuropathic | High efficacy in most models, but with tolerance and side effects. |

| NSAIDs | Carprofen, Ketoprofen | Inflammatory, Postoperative | Effective for inflammatory pain; less effective for neuropathic pain. |

| Antidepressants | Amitriptyline, Duloxetine | Neuropathic | Effective in reducing neuropathic pain, often through modulation of monoaminergic pathways. |

| Anticonvulsants | Gabapentin | Neuropathic | Reduces neuropathic pain behaviors. |

2.2. Mechanism of Action Studies

Understanding the mechanism of action is crucial for drug development. This can involve investigating the compound's interaction with known pain signaling pathways.

Signaling Pathways in Pain

Pain signaling is a complex process involving the transmission of noxious stimuli from the periphery to the central nervous system. Several key pathways are involved:

-

Nociceptive Pathway: Peripheral nociceptors detect tissue-damaging stimuli and transmit signals via primary afferent neurons to the spinal cord. These signals are then relayed to the brain, leading to the perception of pain.

-

Inflammatory Pathway: Tissue injury triggers the release of inflammatory mediators like prostaglandins and cytokines, which sensitize nociceptors and contribute to inflammatory pain.

-

Neuropathic Pain Pathway: Nerve injury can lead to central sensitization, where neurons in the spinal cord become hyperexcitable, resulting in chronic pain.

-

Descending Modulatory Pathways: The brain can modulate pain signals through descending pathways that originate in areas like the periaqueductal gray (PAG) and release neurotransmitters such as serotonin and norepinephrine in the spinal cord to inhibit pain transmission.

Caption: Simplified diagram of the pain signaling pathway.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results in preclinical pain research.

3.1. Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation

This model is used to induce a persistent inflammatory state.

-

Animals: Adult male or female Sprague-Dawley rats (200-250g).

-

Procedure:

-

Briefly anesthetize the animal using isoflurane.

-

Inject 100 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.

-

Allow the animal to recover in its home cage.

-

-

Timeline: Inflammation and pain hypersensitivity typically develop within hours and can persist for several weeks. Behavioral testing is often conducted 24-72 hours post-injection.

3.2. Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This model involves loose ligation of the sciatic nerve to produce nerve injury.

-

Animals: Adult male or female Sprague-Dawley rats (200-250g).

-

Procedure:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, spaced about 1 mm apart.

-

Close the muscle and skin layers with sutures.

-

-

Timeline: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 3-5 days and can last for several months.

Experimental Workflow for Evaluating a Novel Analgesic

The evaluation of a novel analgesic compound follows a structured workflow to ensure comprehensive assessment.

Caption: A typical experimental workflow for preclinical analgesic testing.

3.3. Behavioral Assays for Pain Assessment

-

Mechanical Allodynia (von Frey Test): This test measures sensitivity to a normally non-painful mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure:

-

Place the animal on an elevated mesh platform and allow it to acclimate.

-

Apply filaments of increasing force to the plantar surface of the paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

-

-

-

Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a noxious heat stimulus.

-

Apparatus: A radiant heat source focused on the paw.

-

Procedure:

-

Place the animal in a plexiglass chamber on a glass floor.

-

Position the heat source under the paw and start the timer.

-

The timer stops when the animal withdraws its paw. A cut-off time is used to prevent tissue damage.

-

-

Table 2: Summary of Behavioral Assays

| Assay | Pain Type Measured | Typical Outcome Measure |

| von Frey Test | Mechanical Allodynia | Paw Withdrawal Threshold (g) |

| Hargreaves Test | Thermal Hyperalgesia | Paw Withdrawal Latency (s) |

| Hot Plate Test | Acute Thermal Pain | Reaction Latency (s) |

| Rat Grimace Scale | Spontaneous Pain | Facial Action Unit Scores |

| Weight Bearing | Inflammatory/Arthritic Pain | Force exerted by each hind limb (g) |

Data Analysis and Interpretation

Data from behavioral assays should be analyzed using appropriate statistical methods to compare the effects of the novel compound to vehicle and positive controls. The results will help determine the analgesic potential of the compound and guide further development.

-

Statistical Analysis: Typically, data are analyzed using ANOVA followed by post-hoc tests to compare treatment groups.

-

Interpretation: A significant increase in paw withdrawal threshold or latency in the compound-treated group compared to the vehicle group indicates analgesic efficacy.

Logical Relationships in Pain Modeling

The selection of pain models and assays should be logically driven by the research question and the intended clinical application of the novel compound.

Caption: Logical flow from clinical pain type to animal model and behavioral assay.

References

- 1. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]

- 3. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

Application Notes and Protocols for Naproxen in Inflammation Research Models

Disclaimer: Initial searches for "Namoxyrate" did not yield specific information on a compound with that name. It is presumed that this may be a novel compound, a proprietary name not in the public domain, or a possible misspelling. The following application notes and protocols have been generated using Naproxen , a well-characterized nonsteroidal anti-inflammatory drug (NSAID), as a representative compound for inflammation research. The methodologies and principles described herein are broadly applicable to the preclinical evaluation of NSAIDs.

Introduction

Naproxen is a non-selective cyclooxygenase (COX) inhibitor widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a member of the propionic acid class of NSAIDs.[2] These application notes provide an overview of the use of naproxen in common preclinical inflammation models, detailing its mechanism of action, relevant signaling pathways, and standardized experimental protocols.

Mechanism of Action

Naproxen exerts its anti-inflammatory effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, naproxen reduces the production of prostaglandins at the site of inflammation.

Recent studies also suggest that naproxen and its derivatives may modulate other inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The inhibition of the NF-κB signaling pathway can lead to a downstream reduction in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines.

Signaling Pathway of Naproxen's Anti-inflammatory Action

References

Application Notes and Protocols for High-Throughput Screening with Namoxyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namoxyrate, the 2-dimethylaminoethanol salt of Xenbucin, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling pathways. High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel modulators of such targets. These application notes provide detailed protocols and methodologies for utilizing Namoxyrate in HTS campaigns to identify novel COX inhibitors.

Mechanism of Action: Cyclooxygenase Inhibition

Namoxyrate's active moiety, Xenbucin (2-(4-biphenylyl)butyric acid), is presumed to exert its therapeutic effects through the inhibition of COX enzymes. There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1][2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2]

The inhibition of the COX pathway prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

High-Throughput Screening Applications

Namoxyrate can be employed in HTS assays as a reference compound or a test compound to:

-

Identify novel COX inhibitors from large chemical libraries.

-

Characterize the selectivity of new chemical entities for COX-1 versus COX-2.

-

Elucidate the structure-activity relationships of potential drug candidates.

Biochemical and cell-based assays are the two main types of HTS methods used for hit identification.

Diagram: Simplified Cyclooxygenase (COX) Signaling Pathway

References

Application Notes and Protocols: Techniques for Measuring Efficacy of a Novel mTOR Inhibitor (Exemplarate)

Note on "Namoxyrate": Publicly available scientific literature and drug databases do not contain information on a compound named "Namoxyrate." A search identifies a substance with this name in PubChem, but without associated biological activity, efficacy data, or mechanism of action.[1] Therefore, the following application notes and protocols are based on a well-established class of therapeutic agents, mTOR inhibitors, and use the placeholder name "Exemplarate" to illustrate the principles and techniques for efficacy measurement.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] The mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a critical target for oncology drug development.[4][5] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and functions. First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1. Newer generations of mTOR inhibitors are designed to be more potent by competing with ATP in the kinase domain, thereby inhibiting both mTORC1 and mTORC2.

This document provides detailed protocols for measuring the efficacy of a hypothetical novel ATP-competitive mTOR inhibitor, "Exemplarate," which is designed to inhibit both mTORC1 and mTORC2. The described techniques cover essential in vitro and in vivo assays to characterize its biological activity and anti-tumor efficacy.

2. Proposed Mechanism of Action of Exemplarate

Exemplarate is hypothesized to be a small molecule inhibitor that binds to the ATP-binding site in the kinase domain of mTOR. This action is expected to block the kinase activity of both mTORC1 and mTORC2 complexes. The downstream effects of this inhibition include:

-

Inhibition of mTORC1: Leads to reduced phosphorylation of key targets like p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.

-

Inhibition of mTORC2: Results in decreased phosphorylation of Akt at serine 473 (S473), which disrupts a critical feedback loop that can promote cell survival.

By targeting both complexes, Exemplarate is expected to be more potent than first-generation rapalogs and to overcome feedback activation of Akt signaling.

3. Data Presentation: Summary of Efficacy Data

The following tables summarize hypothetical quantitative data for Exemplarate.

Table 1: In Vitro Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) after 72h |

|---|---|---|

| A549 | Non-Small Cell Lung | 85 |

| MCF-7 | Breast (ER+) | 120 |

| U87-MG | Glioblastoma | 95 |

| PC-3 | Prostate | 150 |

Table 2: In Vivo Tumor Growth Inhibition (TGI)

| Cancer Model | Treatment Group | Dose (mg/kg, QD) | TGI (%) |

|---|---|---|---|

| A549 Xenograft | Vehicle | - | 0 |

| A549 Xenograft | Exemplarate | 25 | 68 |

| A549 Xenograft | Exemplarate | 50 | 85 |

4. Experimental Protocols

Protocol 4.1: In Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the concentration-dependent effect of Exemplarate on the viability and proliferation of cancer cell lines. This is a common method for screening potential drugs.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

96-well clear-bottom cell culture plates

-

Exemplarate stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Multi-channel pipette

-

Plate reader (490 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Exemplarate in growth medium (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-3 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of Exemplarate.

-

Calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).

-

Protocol 4.2: Western Blot for Target Engagement

Objective: To confirm that Exemplarate inhibits the mTOR signaling pathway by measuring the phosphorylation status of its downstream targets, p70S6K and Akt.

Materials:

-

6-well cell culture plates

-

Treated cell lysates (from cells exposed to Exemplarate)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p70S6K, anti-p70S6K, anti-p-Akt(S473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Exemplarate (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with antibodies for total protein and a loading control (GAPDH) to ensure equal loading.

-

Protocol 4.3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Exemplarate in an in vivo setting using a human tumor xenograft model in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line (e.g., A549)

-

Matrigel

-

Exemplarate formulation for oral gavage

-

Vehicle control formulation

-

Calipers for tumor measurement

-

Animal scales

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel mix) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Randomization and Dosing:

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Exemplarate 25 mg/kg, Exemplarate 50 mg/kg).

-

Begin daily oral gavage dosing according to the group assignments.

-

-

Monitoring and Measurement:

-

Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

-

Record the body weight of each mouse at the same frequency to monitor toxicity.

-

Observe the general health of the animals daily.

-

-

Study Endpoint and Analysis:

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

References

- 1. Namoxyrate | C20H27NO3 | CID 10381924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Namoxyrate Administration in Rats

Disclaimer: The following information is based on limited available scientific literature. A comprehensive 1967 study titled "Metabolism of namoxyrate by the rat" by DiCarlo et al. provides the foundational data, though the full detailed protocol is not widely accessible. These notes are intended for researchers, scientists, and drug development professionals and should be supplemented with further literature search and appropriate institutional animal care and use committee (IACUC) protocol development.

Introduction

Namoxyrate, also known by its synonyms Xenbucin deanol and W 1760A, is a compound with the chemical name 2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid. It has been studied for its metabolic fate in rats. These application notes provide a summary of the known information regarding its administration and dosage in a research setting.

Quantitative Data Summary

The available literature provides limited specific quantitative data on Namoxyrate dosage in rats. The primary source of information is a study on its metabolism. The dosages used in this study are summarized in the table below.

| Parameter | Value | Route of Administration | Animal Model | Reference |